Cas no 2168985-81-5 (4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)

4-(Aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is a structurally distinct tetrahydroquinoline derivative featuring an aminomethyl substituent at the 4-position and an isopropyl group at the 8-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile synthetic intermediate. The presence of both an aminomethyl group and a ketone functionality within the tetrahydroquinoline scaffold allows for further derivatization, enabling the development of bioactive molecules. Its rigid yet modifiable structure makes it suitable for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme inhibition studies. The isopropyl group may enhance lipophilicity, influencing pharmacokinetic properties.
4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one structure
2168985-81-5 structure
Product Name:4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
CAS No:2168985-81-5
MF:C13H18N2O
MW:218.294823169708
CID:6288430
PubChem ID:165481855
Update Time:2025-05-27

4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
    • EN300-1301212
    • 2168985-81-5
    • Inchi: 1S/C13H18N2O/c1-8(2)10-4-3-5-11-9(7-14)6-12(16)15-13(10)11/h3-5,8-9H,6-7,14H2,1-2H3,(H,15,16)
    • InChI Key: NKPXTNKLHNBWRL-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN)C2C=CC=C(C(C)C)C=2N1

Computed Properties

  • Exact Mass: 218.141913202g/mol
  • Monoisotopic Mass: 218.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>

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4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one Related Literature

Additional information on 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Research Brief on 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 2168985-81-5)

Recent studies on 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 2168985-81-5) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its tetrahydroquinoline core and aminomethyl functional group, has garnered attention for its unique pharmacological properties. Researchers have explored its applications in targeting various biological pathways, including neurotransmitter modulation and enzyme inhibition, making it a versatile candidate for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The study demonstrated that 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one exhibited high binding affinity and specificity for MAO-B, with an IC50 value of 0.8 nM. Molecular docking simulations revealed that the compound's aminomethyl group forms critical hydrogen bonds with the enzyme's active site, enhancing its inhibitory potency.

In addition to its MAO-B inhibitory activity, recent preclinical studies have explored the compound's potential in oncology. A 2024 report in Bioorganic & Medicinal Chemistry Letters described its efficacy in inhibiting the proliferation of certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). The compound's ability to disrupt EGFR signaling pathways suggests its utility as a lead compound for developing targeted cancer therapies. Further in vivo studies are underway to evaluate its pharmacokinetics and toxicity profiles.

The synthesis and optimization of 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one have also been a focus of recent research. A team at the University of Cambridge developed a scalable synthetic route using a Pd-catalyzed amination strategy, achieving a 75% yield with high purity. This advancement addresses previous challenges in large-scale production, paving the way for further clinical development. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential as a drug candidate.

Despite these promising findings, challenges remain in translating 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one into clinical applications. Issues such as bioavailability and off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research aims to explore derivatives of this compound to enhance its therapeutic index while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development.

In conclusion, 4-(aminomethyl)-8-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one represents a multifaceted compound with significant potential in treating neurodegenerative diseases and cancer. Its unique chemical structure and biological activity make it a valuable subject for further investigation. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical and clinical trials to realize its full therapeutic potential.

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